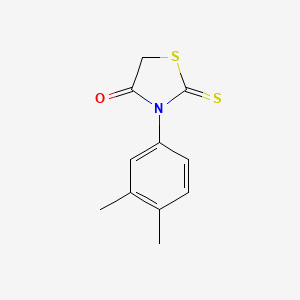

3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as triethylamine or potassium carbonate, under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The reaction yields the desired thiazolidinone compound after purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research indicates that compounds with thiazolidine structures exhibit significant antioxidant properties. The antioxidant potential of 3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has been evaluated using various assays, including:

- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons to stabilize free radicals.

- Ferric Reducing Antioxidant Power (FRAP) : This test assesses the compound's ability to reduce ferric ions to ferrous ions, indicating antioxidant capacity.

The compound showed promising results in these assays, suggesting its potential as a natural antioxidant agent .

Antimicrobial Properties

The compound has been studied for its antimicrobial activity against various pathogens. It demonstrated effectiveness against:

- Bacterial Strains : Including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than conventional antibiotics.

- Fungal Strains : Exhibiting antifungal activity against common pathogenic fungi.

This antimicrobial efficacy is attributed to its ability to disrupt microbial cell wall synthesis and function .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. These effects are linked to the inhibition of cyclooxygenase enzymes and modulation of inflammatory pathways. The compound may serve as a lead structure for developing new anti-inflammatory drugs .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolidine derivatives. The compound has shown cytotoxic effects against various cancer cell lines, leading to reduced cell viability at higher concentrations. Its mechanism may involve inducing apoptosis and inhibiting tumor growth .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of several thiazolidine derivatives, including this compound. The compound exhibited superior scavenging ability for reactive oxygen species compared to traditional antioxidants like phenazone, indicating its potential as an effective antioxidant agent .

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial effects of various thiazolidine derivatives, this compound demonstrated significant antibacterial activity against resistant strains of bacteria. Its MIC values were notably lower than those of established antibiotics, suggesting that it could be developed into a new therapeutic agent for treating resistant infections .

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties may be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3,4-Dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

- 3-(3,4-Dimethylphenyl)-2-oxo-1,3-thiazolidin-4-one

- 3-(3,4-Dimethylphenyl)-2-imino-1,3-thiazolidin-4-one

Uniqueness

3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Thiazolidinones

Thiazolidinones are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They have been identified as promising scaffolds in medicinal chemistry due to their broad spectrum of biological activities including:

- Antimicrobial

- Antioxidant

- Anticancer

- Anti-inflammatory

- Antidiabetic

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of thiazolidinone derivatives.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance, a study reported Minimum Inhibitory Concentration (MIC) values ranging from 625 to >5000 µg/ml against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 625 |

| Escherichia coli | 1250 |

| Pseudomonas aeruginosa | 2500 |

| Klebsiella pneumoniae | >5000 |

Antioxidant Activity

The antioxidant potential of thiazolidinones is attributed to their ability to scavenge free radicals. Compounds similar to this compound have been tested for their ability to inhibit lipid peroxidation and reduce oxidative stress markers in various cellular models .

Anticancer Activity

Thiazolidinone derivatives have shown promise in anticancer research. For example, a recent study indicated that certain thiazolidinones could induce apoptosis in cancer cell lines through the modulation of key signaling pathways . The compound's structural features play a crucial role in its ability to inhibit tumor growth.

Anti-inflammatory Activity

Inflammation is a common pathway in various diseases, and thiazolidinones have been investigated for their anti-inflammatory properties. In vivo studies have demonstrated that these compounds can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or diminish activity. For instance:

- Substituents on the phenyl ring : The presence of electron-donating groups like methyl enhances antimicrobial and anticancer activities.

- Sulfanylidene group : This functional group is critical for the biological activity of these compounds.

Case Studies

Several case studies have highlighted the potential of thiazolidinone derivatives:

- Anticancer Efficacy : A study evaluated the anticancer effects of various thiazolidinone derivatives on breast cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .

- Anti-HIV Activity : Research has indicated that some thiazolidinones possess anti-HIV properties, with specific derivatives showing IC50 values indicating potent inhibition against HIV replication .

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-7-3-4-9(5-8(7)2)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSGHHTVESBMTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CSC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.